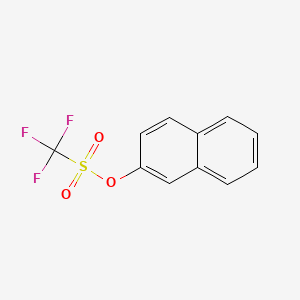

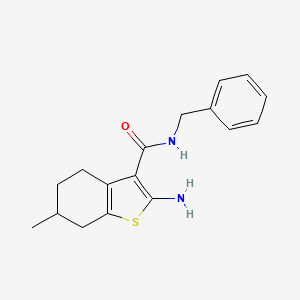

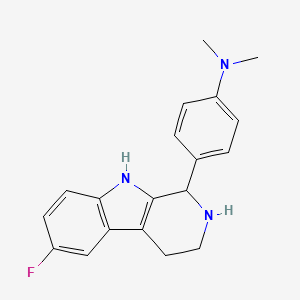

![molecular formula C14H10O2 B1335364 dibenzo[c,e]oxepin-5(7H)-one CAS No. 4445-34-5](/img/structure/B1335364.png)

dibenzo[c,e]oxepin-5(7H)-one

Vue d'ensemble

Description

Dibenzo[c,e]oxepin-5(7H)-one is a chemical compound that belongs to the class of dibenzoxepines, which are tricyclic compounds with potential biological activity. While the provided papers do not directly discuss dibenzo[c,e]oxepin-5(7H)-one, they do provide insights into closely related dibenzoxepine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of dibenzoxepine derivatives is a topic of interest due to their biological activities. For instance, a novel synthesis of dibenzo[b,e]oxepin-11(6H)-ones was developed using a cooperative system consisting of FeCl2 and Cl2CHOCH3, which showed compatibility with various functional groups . Similarly, the synthesis of dibenzo[b,f]oxazepin-11(10H)-ones was achieved through SNAr methodology on solid support, highlighting the flexibility and purity of the final products . These methods could potentially be adapted for the synthesis of dibenzo[c,e]oxepin-5(7H)-one.

Molecular Structure Analysis

The molecular structure of dibenzoxepine derivatives has been studied using various techniques. For example, the geometry of dibenzo[b,f]oxepine derivatives connected with fluorine azobenzenes was analyzed using density functional theory (DFT) calculations to determine the HOMO-LUMO gap, which is crucial for understanding the electronic properties of these compounds . This type of analysis could be applied to dibenzo[c,e]oxepin-5(7H)-one to gain insights into its electronic structure.

Chemical Reactions Analysis

Dibenzoxepine derivatives undergo various chemical reactions that are significant for their biological applications. The direct Mannich reaction of dibenzo[b,f][1,4]oxazepines with acetone catalyzed by proline resulted in optically active β-carbonyl N-heterocycles with excellent enantioselectivity . Additionally, the palladium-catalyzed homocoupling of benzamides via ortho-selective double C-H bond activation led to the formation of 5H-dibenzo[c,e]azepine-5,7(6H)-diones . These reactions demonstrate the reactivity of dibenzoxepine cores and could inform the chemical behavior of dibenzo[c,e]oxepin-5(7H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzoxepine derivatives are influenced by their molecular structure. For instance, the existence of hydrogen bonding in 6-substituted 6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxides was indicated by IR spectra, and their stability was suggested by mass spectral analysis . The spectrophotometric determination of dibenzo[b,f]-1,4-oxazepine involved diazotization cleavage of the azomethine bond, which is a chemical property that could be relevant to the analysis of dibenzo[c,e]oxepin-5(7H)-one .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- The synthesis and transformation of 6H-dibenzo[b,d]pyran-6-one into 5H,7H-dibenz[c,e]oxepin-5-one is a key area of research. This compound, which is rare among natural products, has shown potential in exhibiting interesting biological activities like anti-tumor and tyrosine kinase inhibiting properties. It has been used in the syntheses of compounds like graphislactone D and ulocladol (Abe, Arai, Takeuchi, & Harayama, 2009).

Inhibitors and Enzyme Activities

- Research has been done on dibenzo[b,e]oxepin-11(6H)-ones as p38 MAP kinase inhibitors. These inhibitors show significant potential in inhibiting tumor necrosis factor-α (TNF-α) release in human whole blood, and their synthesis involves the introduction of hydrophilic residues which enhance inhibitory potency and metabolic stability (Baur, Storch, Martz, Goettert, Richters, Rauh, & Laufer, 2013).

Biological Activity in Nematodes

- The biological activities of dibenzo[b,e]oxepin-11(6H)-one derivatives were evaluated on the nematode Caenorhabditis elegans, highlighting their potential as anthelmintic agents. This study demonstrates a novel and efficient synthesis approach for these compounds (Scoccia, Castro, Faraoni, Bouzat, Martín, & Gerbino, 2017).

Dibenzo[b,e]oxepine Derivatives in Medicine

- Dibenzo[b,f]oxepine derivatives have been synthesized and studied for potential applications in biological systems. These compounds, found in medicinal plants, have been analyzed for their interactions with biological targets like the colchicine binding site in tubulin (Borys, Tobiasz, Sobel, & Krawczyk, 2022).

P-glycoprotein-mediated Multidrug Resistance

- Substituted dibenzo[c,e]azepine-5-ones have been synthesized and evaluated for their potential as P-glycoprotein-mediated multidrug resistance reversal agents. These compounds enhance the chemo-sensitivity of drug-resistant cells, suggesting their utility in overcoming multidrug resistance in cancer treatment (Tang, Gu, Ren, Ma, Lai, Peng, Peng, & Zhang, 2012).

Orientations Futures

Propriétés

IUPAC Name |

7H-benzo[d][2]benzoxepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-16-14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCIYTZGOBZBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C3C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404889 | |

| Record name | dibenzo[c,e]oxepin-5(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dibenzo[c,e]oxepin-5(7H)-one | |

CAS RN |

4445-34-5 | |

| Record name | Dibenz[c,e]oxepin-5(7H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4445-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dibenzo[c,e]oxepin-5(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

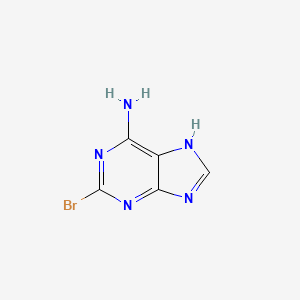

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)

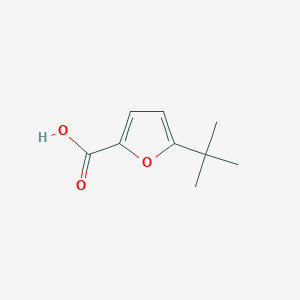

![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)

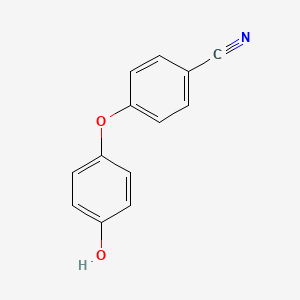

![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)